(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a phenylpropyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 3-phenylpropyl bromide.
Nucleophilic Substitution: The ®-pyrrolidine-2-carboxylic acid undergoes nucleophilic substitution with 3-phenylpropyl bromide in the presence of a base like potassium carbonate. This step forms the desired ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid.
Hydrochloride Formation: The final step involves converting the free acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylpropyl group or the carboxylic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as neurotransmitter release or receptor activation, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
N-Substituted Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring.
Uniqueness
®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other derivatives.
This detailed article provides a comprehensive overview of ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPPBTCBOGWXJD-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661607 | |
Record name | 2-(3-Phenylpropyl)-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217792-29-4 | |
Record name | 2-(3-Phenylpropyl)-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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